Benzothiazole-2-carboxylic acid
Overview
Description
Benzothiazole-2-carboxylic acid is an aromatic heterocyclic compound with the chemical formula C8H5NO2S. It is a derivative of benzothiazole, which consists of a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting several targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, these compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The interaction of Benzothiazole-2-carboxylic acid with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell. This leads to the prevention of bacterial growth and replication .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting the aforementioned enzymes, it disrupts the normal metabolic processes of the bacteria, leading to their death .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By disrupting the normal functioning of various enzymes, it prevents the bacteria from carrying out their normal metabolic processes, leading to their death .
Biochemical Analysis
Biochemical Properties
1,3-Benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with several enzymes, including dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB). These interactions are primarily inhibitory, leading to the suppression of enzyme activity and subsequent biochemical pathways . Additionally, 1,3-Benzothiazole-2-carboxylic acid has been shown to interact with peptide deformylase, aldose reductase, and dihydrofolate reductase, further highlighting its broad spectrum of biochemical interactions .
Cellular Effects
1,3-Benzothiazole-2-carboxylic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Moreover, 1,3-Benzothiazole-2-carboxylic acid can alter cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 1,3-Benzothiazole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, thereby inhibiting their activity. For example, it inhibits dihydroorotase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, 1,3-Benzothiazole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzothiazole-2-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 1,3-Benzothiazole-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Benzothiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, 1,3-Benzothiazole-2-carboxylic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its biological activity .
Metabolic Pathways
1,3-Benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can inhibit enzymes such as dihydroorotase and aldose reductase, affecting the metabolic flux and levels of metabolites in these pathways . Additionally, this compound can influence the metabolism of nucleotides and carbohydrates by modulating the activity of key enzymes .
Transport and Distribution
Within cells and tissues, 1,3-Benzothiazole-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of 1,3-Benzothiazole-2-carboxylic acid are crucial for its biological activity, as they determine the compound’s availability and concentration at the site of action .
Subcellular Localization
The subcellular localization of 1,3-Benzothiazole-2-carboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, 1,3-Benzothiazole-2-carboxylic acid may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit metabolic enzymes . The subcellular localization of this compound is essential for its function and efficacy in biochemical reactions and cellular processes .
Preparation Methods
The synthesis of 1,3-benzothiazole-2-carboxylic acid can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives, such as acyl chlorides.
Cyclization Reactions: Another approach is the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol.
Green Chemistry Approaches: Recent advances have focused on environmentally friendly methods, such as using microwave irradiation and one-pot multicomponent reactions.
Chemical Reactions Analysis
Benzothiazole-2-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
Benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules, including anti-tubercular, anti-cancer, and anti-inflammatory agents
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of fluorescent materials and electroluminescent devices.
Comparison with Similar Compounds
Benzothiazole-2-carboxylic acid can be compared with other similar compounds:
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDQMYRPUHXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342850 | |
Record name | 1,3-Benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-04-6 | |
Record name | 1,3-Benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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